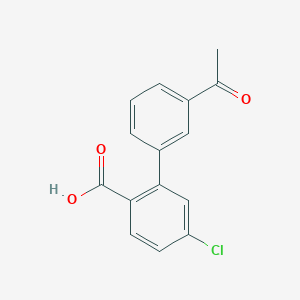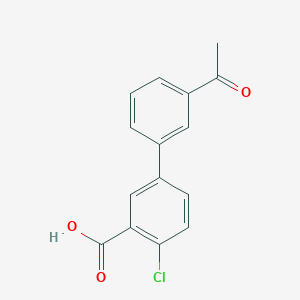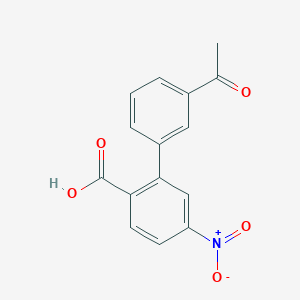
4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% (4-APMBA), is an organic compound belonging to the class of aromatic acids. It is a white crystalline solid that is slightly soluble in water and is commonly used in a variety of scientific research applications. 4-APMBA has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry.
科学的研究の応用
4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% has been widely used in scientific research applications. It is commonly used as a substrate for the detection of enzymes such as xanthine oxidase and catalase. It is also used as a marker for the study of the metabolism of drugs in the body. Additionally, 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.
作用機序
4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% acts as an inhibitor of enzymes such as xanthine oxidase and catalase. It does this by binding to the active sites of the enzymes, thus preventing them from performing their normal functions. In addition, 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes such as xanthine oxidase and catalase, as well as inhibit the activity of certain neurotransmitters, such as dopamine and serotonin. In animal studies, 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% has been shown to reduce the levels of cholesterol and triglycerides in the blood, as well as reduce the levels of inflammation in the body.
実験室実験の利点と制限
The main advantage of using 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% in laboratory experiments is its ability to inhibit the activity of enzymes such as xanthine oxidase and catalase, as well as its ability to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin. However, 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% can be toxic in high concentrations, so it is important to use it in the proper concentrations when conducting experiments. Additionally, 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% can be difficult to synthesize in the laboratory, so it is important to use a reliable synthesis method.
将来の方向性
There are a number of potential future directions for 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% research. One potential direction is the development of new synthesis methods for the compound, which could make it easier to produce in the laboratory. Another potential direction is the study of the effects of 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% on other enzymes and neurotransmitters, which could lead to a better understanding of its biochemical and physiological effects. Additionally, further research could be done on the potential therapeutic applications of 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95%, such as its potential use in the treatment of neurological disorders. Finally, further research could be done on the potential side effects of 4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95%, which could help to ensure its safe use in laboratory experiments.
合成法
4-(4-Acetylphenyl)-3-methoxybenzoic acid, 95% can be synthesized via the reaction of 4-acetylphenol and 3-methoxybenzoic acid in an organic solvent. The reaction is typically carried out at room temperature and can be completed in a few hours. The reaction yields a 95% pure product, which can then be further purified by recrystallization.
特性
IUPAC Name |
4-(4-acetylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(17)11-3-5-12(6-4-11)14-8-7-13(16(18)19)9-15(14)20-2/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMBTWRDWNQAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689778 |
Source


|
| Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-98-6 |
Source


|
| Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














